Product packaging for Methyl 4-ethyl-3-ethynylbenzoate(Cat. No.:)

Methyl 4-ethyl-3-ethynylbenzoate

Cat. No.: B8076741
M. Wt: 188.22 g/mol
InChI Key: LNHNFZQDRNVYRM-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-3-ethynylbenzoate (CAS 1429617-95-7) is a high-purity organic compound with a molecular formula of C 12 H 12 O 2 and a molecular weight of 188.22 . It is characterized by a benzoate ester core functionalized with both an ethyl and a terminal ethynyl group. This specific structure makes it a valuable building block in medicinal chemistry and materials science research. The terminal alkyne group is particularly significant, as it allows the compound to participate in metal-catalyzed coupling reactions, such as the Sonogashira reaction . This reaction is a powerful tool for creating conjugated molecular systems by forming new carbon-carbon bonds between an alkyne and an aryl or vinyl halide. Researchers utilize this chemistry to synthesize more complex structures for various applications. For instance, similar ethynyl benzoate derivatives have been used in the synthesis of heterocycloalkynylbenzimides, which are investigated as potent and selective dual inhibitors of discoidin-domain receptors (DDRs) DDR1 and DDR2, representing a potential avenue for anti-inflammatory drug discovery . Furthermore, conjugated systems built from ethynylated benzoates are also explored in the field of materials science for their nonlinear optical (NLO) properties, which are relevant for optical limiting devices and signal processing . This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O2 B8076741 Methyl 4-ethyl-3-ethynylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-ethyl-3-ethynylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-4-9-6-7-11(12(13)14-3)8-10(9)5-2/h2,6-8H,4H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHNFZQDRNVYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Ethyl 3 Ethynylbenzoate

Palladium-Catalyzed Coupling Reactions

Palladium catalysis stands as a cornerstone in contemporary organic synthesis, offering unparalleled efficiency in the formation of carbon-carbon bonds. mit.edu For a molecule like Methyl 4-ethyl-3-ethynylbenzoate, these reactions are essential for introducing the ethynyl (B1212043) group onto the aromatic ring.

Sonogashira Cross-Coupling Strategies

The Sonogashira coupling is a powerful and widely used method for forming a bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It represents the most direct and efficient route to introduce the ethynyl moiety onto the benzoate (B1203000) precursor.

To utilize the Sonogashira coupling, a halogenated precursor is required. A common strategy involves the synthesis of an iodo-substituted aromatic compound from an amino precursor. Starting with Methyl 3-amino-4-ethylbenzoate, a diazotization reaction can be performed using sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is then subjected to an iodization reaction, often using potassium iodide, to yield the key intermediate, Methyl 4-ethyl-3-iodobenzoate. This two-step sequence provides the necessary aryl iodide for the subsequent coupling step.

With the aryl iodide (Methyl 4-ethyl-3-iodobenzoate) in hand, the Sonogashira coupling can be executed. To avoid side reactions like the self-coupling of the terminal alkyne (Glaser coupling), a silyl-protected acetylene, such as trimethylsilylacetylene (B32187) (TMSA), is often used. gelest.comresearchgate.net The silyl (B83357) group serves as a removable protecting group for the terminal alkyne's acidic proton. gelest.com

The coupling reaction involves the palladium-catalyzed reaction between Methyl 4-ethyl-3-iodobenzoate and TMSA. Following the successful C-C bond formation, the trimethylsilyl (B98337) group is cleaved under mild basic conditions, for instance, using potassium carbonate in methanol (B129727) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to unmask the terminal alkyne and afford the final product, this compound. beilstein-journals.org The use of silylated acetylenes is a robust method that often leads to higher yields and cleaner reactions. gelest.com

Table 1: Representative Conditions for Sonogashira Coupling Reactions

Catalyst System Base Solvent Temperature Notes
Pd(PPh₃)₂Cl₂ / CuI Triethylamine THF / DMF Room Temp. to Reflux The classic and most widely used system for Sonogashira couplings. organic-chemistry.orgresearchgate.net
Pd(OAc)₂ / P(p-tol)₃ DBU THF Not Specified An effective copper-free system for coupling with aryl bromides. beilstein-journals.org
Pd(OAc)₂ / SPhos or XPhos TBAF THF Not Specified Used in decarboxylative couplings, demonstrating the utility of bulky phosphine (B1218219) ligands. beilstein-journals.org
Pd/P-t-Bu₃ Not Specified Not Specified Not Specified Ideal for sterically undemanding acetylenes. nih.gov

This table presents generalized conditions based on literature for Sonogashira reactions and may require optimization for the specific substrate.

Other Relevant Palladium-Catalyzed C-C Bond Formations

While the Sonogashira reaction is ideal for installing the alkyne, other palladium-catalyzed reactions are fundamental in building the substituted aromatic core. iupac.org For instance, if the starting material lacked the ethyl group, a Suzuki-Miyaura cross-coupling could be employed to link an ethylboronic acid derivative with a suitably halogenated benzoate precursor. researchgate.net Similarly, the Heck reaction provides a means to form substituted alkenes which could be precursors for other functionalities. iupac.org These varied palladium-catalyzed methods offer a versatile toolkit, allowing for multiple synthetic routes to complex aromatic structures from simpler building blocks. mit.eduresearchgate.net

Esterification and Transesterification Approaches

The final structural feature of this compound is the methyl ester. This functional group is typically introduced either at the beginning of the synthesis or as a final step.

Acid-Catalyzed Esterification Routes

The most traditional method for forming the methyl ester is through Fischer esterification. This approach involves reacting the corresponding carboxylic acid, 4-ethyl-3-ethynylbenzoic acid, with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. rsc.org The reaction is driven to completion by removing the water formed during the reaction.

More contemporary methods utilize solid acid catalysts, which offer environmental and practical benefits such as easier separation and potential for recycling. ijstr.orgepa.gov For example, montmorillonite (B579905) K10 clay modified with phosphoric acid has been shown to be an effective catalyst for the esterification of various substituted benzoic acids with methanol under solvent-free conditions, providing high yields. ijstr.orgepa.gov

Table 2: Catalysts for Esterification of Substituted Benzoic Acids

Catalyst Alcohol Conditions Yield Notes
p-Toluenesulfonic acid Methanol Not Specified Not Specified A standard, strong Brønsted acid catalyst for Fischer esterification. rsc.org
Phosphoric acid modified Montmorillonite K-10 Methanol Reflux, 5 hours, solvent-free High An efficient and reusable solid acid catalyst. ijstr.org
Ti₃AlC₂ ceramic treated with sulfate Ethanol 120 °C, 34 hours 80.4% conversion A novel solid catalyst system. researchgate.net
Imidazolium ionic liquid-supported sulfonic acid Methanol Not Specified up to 97% Functions as both catalyst and reaction medium. researchgate.net

This table illustrates various catalytic systems reported for the esterification of benzoic acid derivatives. Yields and conditions are dependent on the specific substrate.

Transition Metal-Catalyzed Esterification (e.g., Zr/Ti Solid Acids)

The synthesis of this compound can be achieved via the direct esterification of its corresponding carboxylic acid, 4-ethyl-3-ethynylbenzoic acid, with methanol. This classic Fischer esterification is significantly enhanced by the use of solid acid catalysts, such as those based on zirconia (ZrO₂) and titania (TiO₂). masterorganicchemistry.com These materials, particularly when sulfated (termed sulfated zirconia, SZ), function as highly active and reusable heterogeneous catalysts. researchgate.net

The mechanism involves the protonation of the carboxylic acid's carbonyl group on the catalyst's acidic surface, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. nih.govyoutube.com The use of solid acids simplifies the purification process, as the catalyst can be easily removed by filtration, and offers a more environmentally benign alternative to traditional homogeneous acid catalysts like sulfuric acid. researchgate.net Studies on the esterification of various carboxylic acids have shown that sulfated zirconia catalysts are effective, and their performance can be tuned based on preparation methods. researchgate.netnih.gov For instance, the catalytic activity of SZ for esterification reactions is well-documented, demonstrating high conversion rates for various acids and alcohols. researchgate.net

Table 1: Representative Conditions for Solid Acid-Catalyzed Esterification

CatalystSubstrate ExampleAlcoholTemperature (°C)Reaction Time (h)Conversion/YieldCitation
Sulfated Zirconia (SZ)Hexanoic AcidMethanol60-High Activity researchgate.net
Fe₃O₄@SiO₂-P([VLIM]SO₃)Palmitic AcidMethanol706~95% Yield nih.gov
Sulfated Niobium OxideOleic AcidEthanol1802>99% Conversion dntb.gov.ua

Enzyme-Catalyzed Transesterification

A biocatalytic route to this compound involves the transesterification of a different alkyl ester of 4-ethyl-3-ethynylbenzoic acid (e.g., the ethyl or butyl ester) using an enzyme catalyst. Lipases are particularly effective for this transformation, with immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) being a prominent example. nih.gov This enzymatic method is prized for its high selectivity and operation under mild reaction conditions, which minimizes byproduct formation and energy consumption. rsc.org

The reaction can be performed in the absence of solvents, further enhancing its green credentials. nih.gov In a typical process, the starting ester is mixed with methanol and the immobilized lipase. Research on various methyl benzoates shows that the position of substituents on the phenyl ring influences the reaction rate, with ortho and meta substitutions often showing higher activity than para substitutions. nih.gov The optimal temperature for most lipase-catalyzed transesterification reactions is generally between 30 and 50 °C. nih.gov The presence of a controlled amount of water can also be crucial for maintaining the enzyme's catalytic activity and stability. nih.gov

Table 2: Research Findings on Lipase-Catalyzed Transesterification of Benzoates

EnzymeSubstrate ExampleAcyl AcceptorKey FindingYieldCitation
Novozym 435Methyl 3-hydroxybenzoateLong-chain alcoholHigh activity for ortho/meta substituted benzoates.High Conversion nih.gov
Novozym 435Methyl 4-hydroxybenzoateOleyl alcoholTransesterification activity was 25-fold higher than direct esterification.- nih.gov
Immobilized LipaseWaste Sardine OilMethanolOptimal temperature found to be 30 °C.94.55% nih.gov

Advanced Synthetic Approaches and One-Pot Methodologies

The complex structure of this compound, featuring three distinct substituents on the benzene (B151609) ring, lends itself to advanced synthetic strategies such as one-pot tandem reactions. A highly effective approach would involve a Sonogashira cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. wikipedia.org

Table 3: Typical Conditions for Palladium-Catalyzed Sonogashira Coupling

Palladium CatalystCo-catalystBaseSolventTemperatureApplication ExampleCitation
PdCl₂(PPh₃)₂CuIEt₃NDMFRT or 60 °CSynthesis of Azaindole Derivatives nih.gov
Pd(PPh₃)₄CuIEt₃N / TFAAMeCNRefluxAcid-catalyzed 7-azaindole (B17877) synthesis nih.gov
Pd(OAc)₂-K₂CO₃DMF100 °CSynthesis of biaryl acetylenes (tandem reaction) nii.ac.jp

Reaction Mechanisms and Catalysis Pertaining to Methyl 4 Ethyl 3 Ethynylbenzoate

Hydrogen Bond Catalysis in Related Systems

Hydrogen bonding can play a crucial role in catalysis, influencing the rate and selectivity of a reaction by stabilizing transition states or activating substrates. In the context of reactions involving terminal alkynes, such as the ethynyl (B1212043) group in Methyl 4-ethyl-3-ethynylbenzoate, hydrogen bonding can direct the regioselectivity of catalytic processes.

A notable example is the nickel-catalyzed cyclotrimerization of terminal alkynes, where the presence of a hydroxyl group on a boron co-catalyst can control the regioselectivity of the reaction. researchgate.net The hydrogen bonding interaction between the hydroxyl group and the terminal alkyne is believed to be essential for orienting the coordination of the alkyne to the nickel center, thereby dictating the formation of a specific isomer. researchgate.net This principle of hydrogen bond-directed regioselectivity could be applicable to reactions involving this compound, where a suitable hydrogen bond donor catalyst could influence the outcome of additions or other functionalizations of the ethynyl group.

Kinetic and Thermodynamic Considerations in this compound Reactions

The outcome of chemical reactions involving this compound can be dictated by whether the reaction is under kinetic or thermodynamic control. This distinction is crucial when multiple products can be formed.

Kinetic vs. Thermodynamic Products:

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest, known as the kinetic product. This pathway has the lowest activation energy.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is often reversible, allowing for equilibrium to be established. The major product is the most stable one, referred to as the thermodynamic product.

Factors Influencing Reaction Outcomes:

The electronic nature of the substituents on the aryl halide and the alkyne can influence the kinetics of the Sonogashira reaction. For instance, electron-withdrawing groups on the aryl bromide can facilitate the rate-determining oxidative addition step, thereby accelerating the reaction. nih.gov In the case of this compound, the electron-withdrawing nature of the methyl ester group would be expected to influence the reaction kinetics.

The table below summarizes key kinetic and thermodynamic parameters from computational studies on related Sonogashira reactions. While specific data for this compound is not available, these values provide insight into the energetic landscape of the reaction.

Reaction StepParameterValue (kcal/mol)Reference
Oxidative AdditionActivation Gibbs EnergyHighest in the cycle nih.gov
TransmetalationActivation Gibbs Energy0.1 (in gas phase) nih.gov
Overall ReactionEnthalpy Change (ΔH)-9.5 researchgate.net
Overall ReactionGibbs Free Energy Change (ΔG)1.3 researchgate.net

Table 1: Calculated Thermodynamic and Kinetic Data for a Model Sonogashira Reaction. This interactive table presents calculated energy values for key steps in a model Sonogashira cross-coupling reaction, providing a basis for understanding the energetic profile of the synthesis of related compounds like this compound.

Computational and Theoretical Chemistry Studies of Ethynylbenzoate Derivatives

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and reactivity at the atomic level. These methods solve the Schrödinger equation for a given molecular system, yielding a wealth of information about its electronic structure.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. rsc.orgnih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. rsc.org The B3LYP hybrid functional is a commonly employed method that has shown reliability for a wide range of organic molecules. nih.govresearchgate.net

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like Methyl 4-ethyl-3-ethynylbenzoate, which has rotatable bonds in its ethyl and methyl ester groups, multiple conformers may exist. A conformational analysis is performed to identify the various low-energy structures and determine the global minimum energy conformer, which is the most stable arrangement of the atoms in space.

Table 1: Representative Calculated Geometric Parameters for the Optimized Structure of a Phenylacetylene (B144264) Derivative (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C≡C1.21--
C-C (ring-ethynyl)1.43--
C-C (ring-ethyl)1.52--
C-O (ester)1.36--
C=O (ester)1.21--
C-C-C (ring)-~120-
C-C≡C-~178-
C-C-O-C (ester)--~180 (for planarity)

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic ethynyl (B1212043) compounds. Specific values for this compound would require a dedicated computational study.

The electronic properties of a molecule are dictated by the distribution of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. nih.govyoutube.com A smaller gap generally suggests a more reactive molecule. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethynyl group and the benzene (B151609) ring, while the LUMO is likely to be centered on the electron-withdrawing methyl benzoate (B1203000) moiety. The ethyl group, being an electron-donating group, would slightly raise the energy of the HOMO.

Natural Bond Orbital (NBO) analysis is another powerful tool that provides a detailed picture of the bonding and charge distribution within a molecule. rsc.orgyoutube.com NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. youtube.com In this compound, NBO analysis would be expected to show significant π-conjugation across the benzene ring and the ethynyl group, as well as hyperconjugative interactions involving the ethyl and methyl groups.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Phenylacetylene (Illustrative)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap5.0

Note: These values are representative for a substituted phenylacetylene and are for illustrative purposes only. The actual values for this compound would depend on the specific computational method and basis set used.

DFT calculations can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. nih.govznaturforsch.com These calculations can help in the assignment of experimental NMR spectra and provide insights into the electronic environment of each atom. For this compound, the predicted chemical shifts would be influenced by the electron-donating ethyl group and the electron-withdrawing ethynyl and methyl benzoate groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis) of a molecule. academie-sciences.fr This method calculates the energies of the electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions.

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be visualized to understand the nature of the atomic motions for each peak, aiding in the interpretation of experimental vibrational spectra.

While DFT is widely used, other quantum chemical methods also play a role in computational studies.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. rsc.org While generally more computationally expensive than DFT, they can provide benchmark results for certain properties.

Semi-Empirical Methods: These methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the calculations. uncw.edu They are much faster than DFT or ab initio methods and are suitable for very large molecules or for preliminary conformational searches, though with lower accuracy. uncw.edu

Density Functional Theory (DFT) Applications

Molecular Modeling and Simulation Approaches

While quantum chemical methods provide detailed information about individual molecules, molecular modeling and simulation approaches are used to study the behavior of a large ensemble of molecules, such as in a liquid or solid state.

Molecular dynamics (MD) simulations, for instance, use classical mechanics to simulate the movement of atoms and molecules over time. mdpi.comnih.gov These simulations can provide insights into the bulk properties of a material, such as its density, viscosity, and diffusion coefficients. mdpi.com For a compound like this compound, MD simulations could be used to study its behavior in a solvent or to model its packing in a crystal lattice. rsc.orgacs.org These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates.

Theoretical Prediction of Chemical Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of ethynylbenzoate derivatives and thereby predicting their chemical behavior. nih.govresearchgate.net Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's ability to donate or accept electrons.

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. nih.gov A smaller gap generally signifies a more reactive species, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. For ethynylbenzoate derivatives, the substituents on the benzene ring significantly influence this energy gap. Electron-donating groups, such as the ethyl group in "this compound," tend to raise the HOMO energy, while electron-withdrawing groups can lower the LUMO energy. These modifications allow for the fine-tuning of the molecule's reactivity.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For "this compound," these calculations would likely indicate the ethynyl group and specific carbons on the aromatic ring as primary sites for chemical reactions.

Below is a hypothetical data table illustrating typical reactivity descriptors for a substituted ethynylbenzoate, calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

DescriptorValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62
Ionization Potential (I)6.85
Electron Affinity (A)1.23
Electronegativity (χ)4.04
Chemical Potential (μ)-4.04
Hardness (η)2.81
Softness (S)0.356
Electrophilicity Index (ω)2.89

This table is illustrative and based on typical values for similar compounds. Specific values for this compound would require dedicated computational studies.

Transition State Analysis (e.g., IRC)

To understand the mechanism and kinetics of a chemical reaction, it is crucial to characterize the transition state (TS), which is the highest energy point along the reaction pathway. Transition state theory is a fundamental concept in chemical kinetics. Computational methods allow for the precise location of the TS geometry and the calculation of its energy, which corresponds to the activation energy of the reaction.

For reactions involving ethynylbenzoate derivatives, such as cycloadditions or nucleophilic additions to the ethynyl group, identifying the transition state is key to predicting reaction rates and product distributions. Once a transition state structure is located, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations are then performed to map the reaction pathway from the transition state down to the reactants and products. researchgate.net This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the reaction, confirming that the located transition state indeed connects the desired reactants and products.

The following table presents hypothetical data from a transition state analysis for a Diels-Alder reaction involving an ethynylbenzoate derivative.

ParameterValue
Activation Energy (ΔE‡)25.5 kcal/mol
Transition State Imaginary Frequency-350 cm-1
Key Bond Distance in TS (forming)2.15 Å
Key Bond Distance in TS (forming)2.25 Å
Reaction Energy (ΔErxn)-15.2 kcal/mol

This table is illustrative and based on typical values for similar reactions. Specific values for a reaction involving this compound would require dedicated computational studies.

Solvent Effects in Theoretical Calculations

Chemical reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and equilibria. Therefore, incorporating solvent effects into theoretical calculations is essential for obtaining results that are comparable to experimental observations. nih.gov

Computational models for solvation are broadly categorized into explicit and implicit models. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach offers a good balance between accuracy and computational cost for many applications.

For ethynylbenzoate derivatives, the polarity of the solvent can influence the stability of the ground state, transition state, and products. nih.gov For instance, in a reaction where the transition state is more polar than the reactants, a polar solvent would be expected to lower the activation energy and accelerate the reaction. Theoretical calculations can quantify these effects by comparing the energies calculated in the gas phase with those calculated in different solvent environments.

The table below shows hypothetical data on the effect of different solvents on the activation energy of a reaction involving an ethynylbenzoate derivative.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Gas Phase128.0
Toluene2.426.5
Dichloromethane8.924.8
Acetonitrile37.523.1
Water78.422.5

This table is illustrative and based on typical values for similar reactions. Specific values for a reaction involving this compound would require dedicated computational studies.

Advanced Spectroscopic Characterization Methodologies for Ethynylbenzoate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR and ¹³C NMR Techniques

One-dimensional ¹H and ¹³C NMR are fundamental techniques that provide initial and crucial insights into the molecular structure.

¹H NMR Spectroscopy:

The proton NMR spectrum of Methyl 4-ethyl-3-ethynylbenzoate provides a characteristic fingerprint of the proton environments within the molecule. In a study by Wang et al. (2018), the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). acs.org The aromatic region displays a singlet for the proton at position 2, a multiplet for the proton at position 5, and another multiplet for the proton at position 6, reflecting their distinct electronic environments due to the differing ortho and meta substituents. The ethynyl (B1212043) proton appears as a singlet. The ethyl group gives rise to a quartet for the methylene (B1212753) protons and a triplet for the methyl protons, characteristic of an ethyl group coupled to a neighboring group with no protons. The methyl ester protons are observed as a sharp singlet. acs.org

¹³C NMR Spectroscopy:

Table 1: Experimental ¹H and Predicted ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-28.13 (s)133.5
H-57.95-7.92 (m)131.8
H-67.29-7.26 (m)129.5
Ethynyl-H3.28 (s)82.1
-CH₂- (ethyl)2.86 (q, J = 7.6 Hz)25.7
-CH₃ (ethyl)1.25 (t, J = 7.6 Hz)14.9
-OCH₃3.90 (s)52.3
C=O-166.2
C-1-130.1
C-3-124.0
C-4-149.8
Ethynyl-C-80.4

Note: ¹³C NMR data is predicted and should be considered as an estimate.

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms, which is crucial for the complete structural assignment of complex molecules like this compound.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling between protons. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be expected, confirming their connectivity.

TOCSY (Total Correlation Spectroscopy): TOCSY would show correlations between all protons within a spin system. This would be particularly useful in confirming the entire ethyl group spin system.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each protonated carbon by correlating the ¹H signals with their corresponding ¹³C signals. For instance, the singlet at 3.90 ppm would correlate with the predicted ¹³C signal at 52.3 ppm, confirming the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in identifying long-range (2-3 bond) couplings between protons and carbons. This technique is critical for piecing together the molecular skeleton. For example, the protons of the methyl ester (-OCH₃) would show a correlation to the carbonyl carbon (C=O) and the aromatic carbon C-1. The ethynyl proton would show correlations to the aromatic carbons C-2 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOE correlations could be observed between the protons of the ethyl group at position 4 and the aromatic proton at position 5, as well as between the ethynyl proton at position 3 and the aromatic proton at position 2.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups. While experimental data is not available, a predicted spectrum would highlight the following key vibrations:

C≡C-H Stretch: A sharp, weak to medium band is expected around 3300 cm⁻¹ for the terminal alkyne C-H bond.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are expected just below 3000 cm⁻¹.

C≡C Stretch: A weak but sharp absorption is anticipated in the range of 2100-2140 cm⁻¹ for the carbon-carbon triple bond.

C=O Stretch: A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ for the carbonyl group of the ester.

C-O Stretch: The C-O stretching vibrations of the ester group would likely appear in the 1200-1300 cm⁻¹ region.

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the benzene (B151609) ring.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman spectroscopy favor vibrations that involve a change in polarizability. For this compound, the following features would be prominent in a predicted FT-Raman spectrum:

C≡C Stretch: The carbon-carbon triple bond stretch, which is often weak in the IR spectrum, is expected to give a strong and sharp signal in the Raman spectrum around 2100-2140 cm⁻¹.

Aromatic Ring Vibrations: The symmetric vibrations of the benzene ring are typically strong in the Raman spectrum.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be visible.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

For this compound, a high-resolution mass spectrum would confirm the molecular formula C₁₂H₁₂O₂. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) and several fragment ions. While specific experimental data is not available, a predicted fragmentation pattern would likely include the following key fragment ions:

[M - OCH₃]⁺: Loss of the methoxy (B1213986) group from the ester is a common fragmentation pathway for methyl esters.

[M - C₂H₅]⁺: Loss of the ethyl group from the aromatic ring.

[M - COOCH₃]⁺: Loss of the entire methoxycarbonyl group.

[C₆H₄(C₂H₅)(C≡CH)]⁺: A fragment corresponding to the substituted benzene ring.

Table 2: Summary of Spectroscopic Data for this compound

Technique Observed/Predicted Feature Characteristic Value/Range
¹H NMR Aromatic Protons7.26 - 8.13 ppm
Ethynyl Proton~3.28 ppm
Ethyl Group~1.25 ppm (t), ~2.86 ppm (q)
Methyl Ester~3.90 ppm (s)
¹³C NMR (Predicted) Carbonyl Carbon~166.2 ppm
Aromatic Carbons124.0 - 149.8 ppm
Alkyne Carbons~80.4, ~82.1 ppm
FT-IR (Predicted) ≡C-H Stretch~3300 cm⁻¹
C≡C Stretch2100 - 2140 cm⁻¹
C=O Stretch1720 - 1740 cm⁻¹
FT-Raman (Predicted) C≡C StretchStrong intensity at 2100 - 2140 cm⁻¹
Mass Spectrometry (Predicted) Molecular Ion (M⁺˙)m/z = 188.0837
Key Fragments[M - OCH₃]⁺, [M - C₂H₅]⁺

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.comuci.edu In this process, a sample is first vaporized and separated into its individual components within a GC column. youtube.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and identification. youtube.comuci.edu

For this compound, analysis by GC-MS would involve injection into the gas chromatograph, where it would travel through the column at a specific rate, resulting in a characteristic retention time. Upon entering the mass spectrometer, typically operating in electron ionization (EI) mode, the molecule would be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The fragmentation of this compound is predictable based on its functional groups—an aromatic ring, an ester, an ethyl group, and an ethynyl group. The stability of the aromatic ring suggests that the molecular ion peak would be prominent. libretexts.org Key fragmentation pathways would include:

Loss of a methoxy radical (•OCH₃): Cleavage of the ester group is common, leading to the loss of a methyoxy group, which would result in a significant peak at m/z 157. libretexts.org

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl group from the benzene ring would produce a fragment with an m/z of 159.

Loss of a methyl radical (•CH₃): Benzylic cleavage of a methyl group from the ethyl substituent would result in a fragment at m/z 173.

These fragmentation patterns are essential for confirming the structure of the molecule.

Predicted Fragment IonMass-to-Charge Ratio (m/z)Corresponding Neutral Loss
[M]⁺ (Molecular Ion)188-
[M-CH₃]⁺173•CH₃
[M-C₂H₅]⁺159•C₂H₅
[M-OCH₃]⁺157•OCH₃

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly effective for analyzing polar molecules without causing significant fragmentation. nih.govyoutube.com The process involves creating a fine aerosol of charged droplets by applying a high voltage to a liquid sample. wikipedia.orgyoutube.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. youtube.com A key advantage of ESI is its ability to produce multiply charged ions from large molecules and to observe the molecular ion with minimal fragmentation, making it ideal for determining molecular weight. youtube.comwikipedia.org

When analyzing this compound using ESI-MS, the compound would typically be dissolved in a suitable solvent and introduced into the ESI source. In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly detected. Given the molecular weight of this compound (188.22 g/mol ), the expected mass-to-charge ratios for these ions can be precisely calculated. This technique is highly sensitive and provides unambiguous confirmation of the compound's molecular weight. scispace.com

Ion SpeciesDescriptionTheoretical Mass-to-Charge Ratio (m/z)
[M+H]⁺Protonated Molecule189.09
[M+Na]⁺Sodium Adduct211.07
[M+K]⁺Potassium Adduct227.04

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. masterorganicchemistry.com The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the presence of chromophores and conjugated systems. youtube.commasterorganicchemistry.com

The structure of this compound contains several chromophores that contribute to its UV-Vis spectrum: the benzene ring, the ethynyl group (alkyne), and the carbonyl group (C=O) of the methyl ester. These groups form an extended conjugated system, which influences the wavelength of maximum absorbance (λmax).

The principal electronic transitions expected for this molecule are π → π* and n → π*.

π → π transitions:* These are high-energy transitions associated with the conjugated π-system of the benzene ring, ethynyl, and carbonyl groups. They typically result in strong absorption bands. masterorganicchemistry.com The extended conjugation in this compound is expected to cause a bathochromic (red) shift, moving the absorbance to longer wavelengths compared to simpler aromatic compounds.

n → π transitions:* This transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These transitions are generally of lower energy and have significantly weaker absorption intensity compared to π → π* transitions. masterorganicchemistry.com

The UV-Vis spectrum of this compound would therefore be expected to show strong absorbance in the UV region, characteristic of its extended aromatic and conjugated structure.

Electronic TransitionAssociated ChromophoreExpected Wavelength Region (λmax)Relative Intensity
π → πConjugated system (Benzene-Ethynyl-Carbonyl)~250-300 nmHigh
n → πCarbonyl group (C=O)~300-340 nmLow

Methyl 4 Ethyl 3 Ethynylbenzoate As a Versatile Synthetic Intermediate

Potential Role in the Synthesis of Complex Molecular Architectures

The ethynyl (B1212043) group and the substituted benzene (B151609) ring of Methyl 4-ethyl-3-ethynylbenzoate make it a promising candidate for the construction of complex molecular frameworks. The terminal alkyne is a particularly versatile handle for carbon-carbon bond formation through various coupling reactions. For instance, Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl, vinyl, or heteroaryl halides, would be a primary strategy. This reaction could be employed to link the this compound core to other aromatic or heterocyclic systems, paving the way for the synthesis of larger, more intricate molecules with potential applications in materials science or medicinal chemistry.

While general procedures for Sonogashira couplings are well-established, specific examples detailing the use of this compound as a substrate, including reaction conditions and yields, are not readily found in the surveyed literature.

Anticipated Derivatization Strategies via the Ethynyl Moiety

The terminal alkyne is the most reactive site for derivatization. Beyond the aforementioned Sonogashira coupling, this functional group can undergo a variety of other transformations.

Expected Reactions with Heterocyclic Systems

The coupling of terminal alkynes with halogenated heterocycles is a common strategy for the synthesis of complex heterocyclic compounds. It is anticipated that this compound could react with a wide range of nitrogen-, oxygen-, and sulfur-containing heterocyclic halides under palladium or copper catalysis. Such reactions would lead to the formation of novel compounds where the benzoate (B1203000) moiety is connected to a heterocyclic ring via an ethynyl linker. These products could serve as scaffolds for the development of new pharmaceuticals or functional materials. However, specific studies detailing these reactions with this compound are not available.

Hypothetical Formation of Substituted Alkynylbenzamides

The methyl ester group of this compound could potentially be converted to an amide functionality. This transformation would typically involve aminolysis, where the ester is reacted with an amine to form the corresponding amide. This would yield a new class of compounds, substituted alkynylbenzamides. These molecules would possess both an alkyne and an amide group, offering further opportunities for diversification. The alkyne could undergo coupling reactions, while the amide could participate in hydrogen bonding or be further functionalized. There is a lack of specific literature precedent for the synthesis of alkynylbenzamides starting directly from this compound.

Postulated Development of Novel Chemical Transformations

The unique combination of functional groups in this compound suggests its potential as a substrate in the development of new chemical reactions. The ethynyl group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles, or in transition-metal-catalyzed cyclization reactions to construct novel ring systems. The electronic properties of the benzene ring, influenced by the ethyl and ester substituents, could also be exploited in the design of new catalytic transformations. At present, there are no specific reports on the use of this compound in the development of such novel chemical methods.

Q & A

Q. What are the standard synthetic routes for Methyl 4-ethyl-3-ethynylbenzoate, and what experimental parameters are critical for yield optimization?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzoate scaffold. A common approach includes:

  • Esterification : Reacting 4-ethyl-3-ethynylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux (~70°C).
  • Alkyne Introduction : Sonogashira coupling to introduce the ethynyl group, using palladium catalysts (e.g., Pd(PPh₃)₄) and a copper co-catalyst in anhydrous THF .
    Critical Parameters :
  • Reaction Time : Prolonged reflux (>12 hours) may degrade sensitive functional groups.
  • Catalyst Purity : Use rigorously dried solvents to prevent catalyst deactivation.
  • Workup : Neutralize acidic byproducts via aqueous NaHCO₃ washes to stabilize the ester .

Q. What purification techniques are recommended for this compound, considering its physicochemical properties?

Methodological Answer:

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4) to separate polar byproducts.
  • Recrystallization : Dissolve in warm ethanol and cool slowly to obtain crystalline product.
  • Safety Precautions : Wear nitrile gloves and work in a fume hood to avoid inhalation of fine particulates .

Q. How can researchers characterize this compound using spectroscopic methods, and what key spectral markers should be identified?

Methodological Answer:

  • ¹H NMR :
    • Ethyl group: δ 1.2–1.4 ppm (triplet, CH₃) and δ 2.5–2.7 ppm (quartet, CH₂).
    • Ethynyl proton: δ 2.8–3.0 ppm (singlet).
  • IR : Ester carbonyl (C=O) at ~1720 cm⁻¹.
  • Mass Spectrometry : Compare fragmentation patterns with NIST reference databases for validation .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity or electronic properties of this compound?

Methodological Answer:

  • Software : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model geometry and frontier orbitals.
  • Key Analyses :
    • HOMO-LUMO gaps to assess electrophilicity.
    • Fukui indices to identify nucleophilic/electrophilic sites.
  • Validation : Overlay computational IR spectra with experimental data to confirm accuracy .

Q. What strategies resolve structural ambiguities (e.g., regioisomerism) in derivatives of this compound using crystallographic data?

Methodological Answer:

  • X-ray Diffraction : Co-crystallize with heavy atoms (e.g., bromine) to enhance resolution.
  • Comparative Analysis : Match unit cell parameters to structurally similar benzoates (e.g., Ethyl 4-[3-(2-methylbenzoyl)thioureido]-benzoate) .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. computational predictions) in characterizing this compound?

Methodological Answer:

  • Solvent Effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding shifts.
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals.
  • Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening .

Q. What experimental design considerations optimize Sonogashira coupling in synthesizing this compound?

Methodological Answer:

  • Catalyst System : Pd(PPh₃)₂Cl₂/CuI in anhydrous DMF under nitrogen.
  • Base Optimization : Test Et₃N vs. piperidine for deprotonation efficiency.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.